2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Description
The compound 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS: 1880377-98-9) is a pyrrolidine-based ketone derivative featuring a hydroxy group and a trifluoromethyl substituent on the pyrrolidine ring. Its molecular formula is C₈H₁₁ClF₃NO₂, with a molecular weight of 245.62 g/mol and a purity of ≥95% . The compound is classified as a laboratory reagent, with discontinued commercial availability as of 2025 .
Properties
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c1-5(9)6(14)13-3-2-7(15,4-13)8(10,11)12/h5,15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYZTESGQLFVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule. It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of proteins involved in detoxification and clearance of toxic substances. Additionally, it can modulate the expression of genes related to these pathways, thereby impacting cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to fit into the binding pockets of target proteins, leading to specific interactions that can either inhibit or activate the enzyme’s function. These interactions can result in downstream effects on gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, toxic or adverse effects may be observed, including disruption of cellular processes and potential toxicity. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as carbonic anhydrase influence metabolic processes, potentially altering the levels of key metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its bioavailability and activity. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical applications.
Biological Activity
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, often referred to as a trifluoromethyl-containing compound, has garnered interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by increasing their lipophilicity and metabolic stability. This article delves into the biological activity of this compound, supported by relevant research findings and data.
The chemical formula of this compound is C₈H₁₁ClF₃NO₂, with a molecular weight of approximately 245.62 g/mol. Its structural attributes include:
- Chlorine atom at position 2
- Trifluoromethyl group at position 3
- Hydroxyl group contributing to its reactivity and potential biological effects
The trifluoromethyl group significantly influences the compound's interaction with biological targets. It enhances binding affinity to certain receptors and enzymes, potentially affecting various biological pathways. Research indicates that compounds with similar structures can inhibit enzymes such as reverse transcriptase and other critical proteins involved in cellular signaling and metabolism .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including those containing trifluoromethyl groups. For instance, derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests potential applications in developing antibacterial agents.
Study on Antiviral Properties
A case study investigated the antiviral effects of trifluoromethyl-containing compounds against HIV reverse transcriptase. The study found that modifications in the molecular structure, particularly the introduction of the trifluoromethyl group, led to enhanced inhibition of viral replication compared to non-fluorinated analogs .
Research on Neurological Impacts
Another research effort focused on the neuroprotective properties of similar compounds. It was observed that certain derivatives could modulate neurotransmitter levels and exhibit protective effects against neurodegeneration in vitro . The mechanism was attributed to enhanced antioxidant activity and reduced apoptosis in neuronal cells.
Table 1: Biological Activity Summary
Scientific Research Applications
TRPV4 Antagonism
One of the notable applications of this compound is as a TRPV4 antagonist . TRPV4 (Transient Receptor Potential Vanilloid 4) is a receptor involved in various physiological processes, including pain sensation and inflammation. Research indicates that compounds similar to 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one can effectively inhibit TRPV4 activity, making them potential candidates for the treatment of pain and inflammatory disorders .
Antidepressant Activity
Another significant area of research involves the compound's potential antidepressant effects. Studies have suggested that derivatives of pyrrolidine compounds exhibit promising results in preclinical models for depression. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Data Table: Summary of Pharmacological Studies
Case Study 1: TRPV4 Inhibition in Pain Models
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the structure of this compound. These compounds were tested in animal models for their ability to alleviate pain associated with inflammatory conditions. The results indicated a significant reduction in pain scores compared to control groups, supporting the hypothesis that TRPV4 antagonism can serve as an effective analgesic strategy .
Case Study 2: Antidepressant Activity Assessment
A separate investigation focused on the antidepressant properties of this compound in rodent models. The study utilized behavioral tests such as the forced swim test and tail suspension test to evaluate efficacy. Results showed that the administration of the compound led to decreased immobility time, indicating an antidepressant-like effect .
Comparison with Similar Compounds
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
2-Chloro-1-(3-chlorophenyl)propan-1-one
- Structural Difference : The pyrrolidine ring is replaced with a 3-chlorophenyl group.
- Impact : The aromatic chlorophenyl group introduces electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon. This compound (C₉H₇Cl₂O, MW: 217.06 g/mol) is simpler in structure but may exhibit higher volatility due to lower molecular weight .
Pyrrolidin-1-yl Propan-1-one Derivatives (e.g., 1g, 1h, 1i)
- Examples :
- 1g : 1-(Pyrrolidin-1-yl)hexadecan-1-one (long alkyl chain).
- 1h : 1-(Pyrrolidin-1-yl)pent-4-en-1-one (unsaturated side chain).
- 1i : 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (brominated aromatic substituent).
- Impact: These derivatives highlight the versatility of the pyrrolidine-propanone scaffold.
Target Compound
However, analogous compounds (e.g., 1g, 1h) are synthesized via nucleophilic substitution of chlorides with pyrrolidine derivatives, as described by Peng et al. .
Methoxy Analog
The methoxy variant (Section 2.1) likely follows a similar pathway, with methoxy introduction via alkylation or protection/deprotection strategies.
Chlorophenyl Analog
Synthesis of 2-chloro-1-(3-chlorophenyl)propan-1-one may involve Friedel-Crafts acylation or direct chlorination of the parent ketone .
Physicochemical Properties
*Estimated based on structural modification.
Preparation Methods
Pyrrolidine Core Construction with Trifluoromethyl and Hydroxy Substituents
The synthesis of the 3-hydroxy-3-(trifluoromethyl)pyrrolidine unit generally starts from appropriate trifluoromethylated precursors or via trifluoromethylation of pyrrolidine derivatives. While direct literature on this exact intermediate is limited, analogous methods involve:
- Nucleophilic substitution or addition reactions on trifluoromethylated ketones or aldehydes.
- Use of trifluoromethylated epoxides or halides as starting materials to introduce the trifluoromethyl and hydroxy groups on the pyrrolidine ring.
For example, in related pyrrolidine derivatives, pyrrolidine is reacted with halogenated ketones (e.g., chloro-1-propiophenone) to afford substituted pyrrolidinyl propanones. Sodium borohydride reduction in methanol can be used to reduce ketones to alcohols, introducing hydroxy groups on the side chain.
Specific Methodology for 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
While direct preparation details for this exact compound are scarce, a plausible synthetic route based on related compounds includes:
Starting Material Preparation : Synthesis of 3-hydroxy-3-(trifluoromethyl)pyrrolidine through trifluoromethylation of pyrrolidine or via ring closure of trifluoromethylated precursors.
N-Alkylation Step : Reaction of the pyrrolidine derivative with 2-chloro-1-propanone or a suitable chloro-ketone under reflux in a polar aprotic solvent (e.g., THF or DMA), possibly in the presence of a base such as NaH or NaI to promote substitution at the nitrogen atom.
Purification : Isolation of the product by extraction, washing, drying over anhydrous sodium sulfate, and purification via column chromatography or recrystallization.
Characterization : Confirmation by IR, ^1H-NMR, and ^13C-NMR spectroscopy to verify the presence of hydroxy, trifluoromethyl, chloro, and ketone functionalities.
Data Table: Synthetic Parameters and Yields from Analogous Preparations
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrrolidine + chloro-ketone | Pyrrolidine, 2-chloro-1-propanone, NaH or NaI | THF or DMA | Reflux (60-100°C) | 4-24 hours | 50-95 | N-alkylation to form pyrrolidinyl propanone |
| Reduction of ketone | Sodium borohydride | Methanol | Room temperature | 24 hours | 90-95 | Converts ketone to hydroxy group |
| Purification | Silica gel chromatography | Dichloromethane/Methanol | Ambient | - | - | Used to isolate pure compound |
Note: Data adapted from related pyrrolidinyl propanone syntheses
Research Findings and Considerations
- The use of sodium borohydride is effective for selective reduction of the ketone to the alcohol without affecting the trifluoromethyl group or the pyrrolidine ring.
- Nucleophilic substitution reactions on chloro-ketones with pyrrolidine derivatives require careful control of temperature and stoichiometry to avoid side reactions such as over-alkylation or elimination.
- The presence of the trifluoromethyl group can influence the reactivity and stability of intermediates, often increasing the electrophilicity of adjacent carbons and requiring mild conditions for functional group transformations.
- The hydroxy group at the 3-position of the pyrrolidine ring is generally introduced via reduction of the ketone precursor or via ring-opening reactions of trifluoromethylated epoxides, depending on the synthetic route chosen.
Q & A
Q. Key Considerations :
- Use inert solvents (e.g., DCM, THF) to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to prevent over-chlorination.
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | AlCl₃, DCM, 0°C | 65–75 | |
| Hydroxylation | m-CPBA, CH₃CN, RT | 50–60 | |
| Chlorination | SOCl₂, DCM, 0°C | 80–85 |
How should researchers handle and store this compound to ensure safety?
Q. Basic
Q. Emergency Response :
- Spills : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Exposure : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
How can X-ray crystallography with SHELX software be applied to determine this compound’s structure?
Advanced
Methodology :
- Grow single crystals via slow evaporation (e.g., from ethanol/water).
- Collect diffraction data using a synchrotron or in-house X-ray source (Mo-Kα radiation).
- Use SHELXT for structure solution (direct methods) and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .
Q. Challenges :
- The trifluoromethyl group may cause disorder; apply PART commands in SHELXL to model split positions.
- Hydrogen bonding between the hydroxy and ketone groups requires careful restraint application.
Q. Basic
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~200 ppm for ketone C=O; δ 70–80 ppm for CF₃ in ¹⁹F NMR) .
- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) with ESI-MS to detect impurities (e.g., dechlorinated by-products).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) .
What strategies mitigate competing reactions during its synthesis?
Q. Advanced
- Temperature Control : Chlorination at ≤5°C reduces polychlorination .
- Protecting Groups : Temporarily protect the pyrrolidine hydroxy group with TBSCl to prevent undesired side reactions during acylation .
- Catalyst Optimization : Use Lewis acids like FeCl₃ instead of AlCl₃ for milder Friedel-Crafts conditions, improving regioselectivity .
Q. Example Optimization :
| Issue | Solution | Result |
|---|---|---|
| Over-chlorination | SOCl₂ at –10°C | Purity >95% |
| Low acylation yield | FeCl₃ in DCE | Yield ↑15% |
How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?
Q. Advanced
- Electron-Withdrawing Effects : The CF₃ group stabilizes adjacent carbocations, enhancing electrophilic substitution kinetics .
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in pharmacokinetic studies .
- Biological Target Binding : The CF₃ group engages in hydrophobic interactions with enzyme pockets (e.g., kinases), as shown in molecular docking studies .
Q. Case Study :
| Assay | Target | IC₅₀ (nM) |
|---|---|---|
| Kinase Inhibition | EGFR | 12.3 ± 1.2 |
| CYP3A4 Stability | --- | t₁/₂ = 8.5 h |
| Reference |
What are the challenges in refining its crystal structure using SHELXL?
Q. Advanced
- Disorder Modeling : The CF₃ and hydroxy groups may exhibit rotational disorder. Apply ISOR and DELU restraints to refine anisotropic displacement parameters .
- Hydrogen Bonding : Use DFIX commands to maintain O-H···O=C distances (1.8–2.0 Å) during refinement.
- Twinned Crystals : Test for twinning with TWIN/BASF commands; merge datasets if Rint > 0.1 .
How to design experiments to study its interactions with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip; measure binding kinetics (ka/kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies : Engineer target proteins with alanine substitutions to identify critical binding residues.
Q. Example Design :
| Assay | Conditions | Key Output |
|---|---|---|
| SPR | 25°C, PBS buffer | KD = 2.3 nM |
| ITC | 37°C, 150 mM NaCl | ΔG = –9.8 kcal/mol |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
